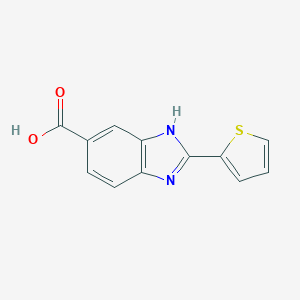

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid

Vue d'ensemble

Description

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both thiophene and benzimidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen heteroatoms in its structure imparts unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid typically involves the condensation of a thiophene derivative with an o-phenylenediamine derivative, followed by carboxylation. One common method is as follows:

Condensation Reaction: The reaction between 2-thiophenecarboxaldehyde and o-phenylenediamine in the presence of an acid catalyst (such as hydrochloric acid) to form 2-thiophen-2-ylbenzimidazole.

Carboxylation: The resulting 2-thiophen-2-ylbenzimidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions to form dihydrobenzimidazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as halogenation using bromine or chlorination using chlorine gas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Bromine, chlorine gas, and other electrophilic reagents.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mécanisme D'action

The mechanism by which 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting antimicrobial or anticancer effects. The presence of both thiophene and benzimidazole rings allows for versatile interactions with various biological targets, including DNA, proteins, and cell membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Thiophen-2-ylbenzimidazole: Lacks the carboxylic acid group, which may reduce its solubility and reactivity.

Benzimidazole-5-carboxylic acid: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

Thiophene-2-carboxylic acid: Lacks the benzimidazole ring, which may limit its biological applications.

Uniqueness

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is unique due to the combination of the thiophene and benzimidazole rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

Activité Biologique

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound that integrates the structural characteristics of thiophene and benzimidazole. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound features a thiophene ring fused with a benzimidazole structure, characterized by the presence of sulfur and nitrogen heteroatoms. This unique composition contributes to its distinctive chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar to other benzimidazole derivatives, this compound may inhibit microtubule assembly, affecting cell division and motility .

- Nucleic Acid Synthesis Inhibition : It may target DNA or RNA polymerases, thereby inhibiting nucleic acid synthesis, which is crucial for cell proliferation.

- Antioxidant Activity : Certain derivatives exhibit antioxidant properties, contributing to their therapeutic potential .

- Antimicrobial Effects : Demonstrated activity against various pathogens including bacteria, fungi, and parasites.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It exhibits significant inhibitory effects against a range of microorganisms, making it a candidate for further development as an antimicrobial agent.

| Microorganism Type | Activity Observed |

|---|---|

| Bacteria | Effective |

| Fungi | Effective |

| Parasites | Effective |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast cancer models. The compound's efficacy was assessed through IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

Case Studies

- Anticancer Efficacy in Mice : In vivo studies have shown that treatment with this compound significantly suppressed tumor growth in mice models suffering from cancer, indicating its potential as a therapeutic agent .

- Microbial Inhibition Studies : High-throughput screening revealed that compounds similar to this compound effectively inhibited the growth of Plasmodium parasites, suggesting its potential use in treating malaria .

Pharmacokinetics (ADME)

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : Its ability to penetrate cellular membranes suggests effective distribution within biological systems.

- Metabolism : Metabolic pathways need further investigation to elucidate how this compound is processed in vivo.

- Excretion : The elimination route remains to be clarified through detailed studies.

Future Directions

Given the promising biological activities of this compound, future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific biochemical pathways affected by this compound.

- Formulation Development : Creating effective delivery systems for enhanced bioavailability.

- Clinical Trials : Initiating clinical studies to evaluate safety and efficacy in humans.

Propriétés

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBAEALJFFNPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406809 | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174422-11-8 | |

| Record name | 2-(2-Thienyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174422-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.